

# Discovery and development of ARV-393

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ARV-393   |           |
| Cat. No.:            | B12365025 | Get Quote |

An In-depth Technical Guide to the Discovery and Development of ARV-393 (Zaloblideg)

#### Introduction

ARV-393, also known as zaloblideg, is an investigational, orally bioavailable small molecule classified as a PROteolysis TArgeting Chimera (PROTAC®).[1][2][3] Developed by Arvinas, Inc., it is designed to selectively target and induce the degradation of the B-cell lymphoma 6 (BCL6) protein.[2][4][5] BCL6 is a key transcriptional repressor and a major oncogenic driver in various B-cell lymphomas, including diffuse large B-cell lymphoma (DLBCL).[4][6][7] Deregulated expression of BCL6 is a common feature in these malignancies, where it promotes cancer cell survival, proliferation, and genomic instability by repressing checkpoints for the cell cycle, DNA damage response, and apoptosis.[4][8] By harnessing the body's own ubiquitin-proteasome system, ARV-393 offers a novel therapeutic modality to eliminate BCL6, potentially overcoming the challenges associated with traditional inhibition of this historically "undruggable" target.[8][9]

#### **Mechanism of Action**

As a heterobifunctional PROTAC, **ARV-393** consists of a ligand that binds to the target protein (BCL6), a linker, and a ligand that recruits an E3 ubiquitin ligase.[6][9] Specifically, **ARV-393**'s design includes a moiety that binds to the Cereblon (CRBN) E3 ubiquitin ligase.[6][10]

The mechanism proceeds as follows:

• Ternary Complex Formation: **ARV-393** simultaneously binds to BCL6 and the Cereblon E3 ligase, forming a ternary complex.[6][9]

### Foundational & Exploratory





- Ubiquitination: The proximity induced by the complex allows the E3 ligase to tag the BCL6 protein with a chain of ubiquitin molecules.[1][6]
- Proteasomal Degradation: The polyubiquitinated BCL6 protein is then recognized and degraded by the 26S proteasome, the cell's natural protein disposal machinery.[1][6][9]
- Catalytic Cycle: After degradation of the target, ARV-393 is released and can induce the degradation of another BCL6 protein, acting in a catalytic manner.

This process leads to the efficient and selective removal of BCL6 from cancer cells, inhibiting downstream survival signaling pathways and suppressing tumor growth.[9]





Click to download full resolution via product page

Caption: Mechanism of action for ARV-393 mediated BCL6 degradation.

# **Preclinical Data**

**ARV-393** has demonstrated potent single-agent and combination activity in various preclinical models of non-Hodgkin lymphoma (NHL).



### In Vitro Activity

In multiple cell lines of diffuse large B-cell lymphoma (DLBCL) and Burkitt lymphoma (BL), ARV-393 has shown high potency.

| Parameter                                      | Value | Cell Lines |
|------------------------------------------------|-------|------------|
| DC <sub>50</sub> (50% Degradation Conc.)       | <1 nM | DLBCL & BL |
| GI <sub>50</sub> (50% Growth Inhibition Conc.) | <1 nM | DLBCL & BL |

Table 1: In Vitro Potency of ARV-393.[1]

# In Vivo Monotherapy Activity

ARV-393 has shown robust single-agent activity in xenograft models.

| Model Type | Cancer Type                              | Result                                                                    |
|------------|------------------------------------------|---------------------------------------------------------------------------|
| PDX        | nTFHL-AI                                 | Significantly reduced tumor burden in blood, bone marrow, and spleen.[11] |
| PDX        | Transformed Follicular<br>Lymphoma (tFL) | Robust (≥95%) tumor growth inhibition (TGI).[11]                          |
| CDX        | High-Grade B-cell Lymphoma<br>(SU-DHL-4) | Dose-responsive TGI<br>correlated with BCL6<br>degradation.[6][7]         |

Table 2: Single-Agent In Vivo Efficacy of **ARV-393**. (PDX: Patient-Derived Xenograft; CDX: Cell-Derived Xenograft; nTFHL-AI: nodal T-follicular helper cell lymphoma, angioimmunoblastic-type).

## **In Vivo Combination Activity**

The efficacy of **ARV-393** is significantly enhanced when combined with other therapeutic agents. Preclinical studies suggest mechanistic synergies, as RNA sequencing revealed that



**ARV-393** can upregulate CD20 expression and genes related to interferon signaling and antigen presentation.[4]

| Combination<br>Agent        | Dosing (ARV-<br>393) | Model        | Result (Tumor<br>Growth<br>Inhibition)                                   | Tumor<br>Regressions                                                        |
|-----------------------------|----------------------|--------------|--------------------------------------------------------------------------|-----------------------------------------------------------------------------|
| Glofitamab<br>(CD20xCD3)    | 3 mg/kg              | HGBCL CDX    | 81%<br>(Concomitant),<br>91% (Sequential)<br>vs. 38% (ARV-<br>393 alone) | -                                                                           |
| Glofitamab<br>(CD20xCD3)    | 6 mg/kg              | HGBCL CDX    | -                                                                        | 10/10<br>(Concomitant),<br>7/8 (Sequential)<br>vs. 5/11 (ARV-<br>393 alone) |
| Rituximab (anti-<br>CD20)   | -                    | SU-DHL-4 CDX | Superior to monotherapy                                                  | 9/9 mice                                                                    |
| Tafasitamab<br>(anti-CD19)  | -                    | SU-DHL-4 CDX | Superior to monotherapy                                                  | 10/10 mice                                                                  |
| Polatuzumab<br>(anti-CD79b) | -                    | SU-DHL-4 CDX | Superior to monotherapy                                                  | 4/10 mice                                                                   |
| Venetoclax<br>(BCL2i)       | -                    | OCI-Ly1 CDX  | Superior to monotherapy                                                  | 10/10 mice                                                                  |
| Acalabrutinib<br>(BTKi)     | -                    | OCI-Ly10 CDX | Superior to monotherapy                                                  | 10/10 mice                                                                  |
| Tazemetostat<br>(EZH2i)     | -                    | SU-DHL-6 CDX | Superior to monotherapy                                                  | 10/10 mice                                                                  |
| R-CHOP<br>(Chemotherapy)    | -                    | -            | Superior to R-<br>CHOP or ARV-<br>393 alone                              | Complete<br>regressions in all<br>mice                                      |



Table 3: In Vivo Combination Efficacy of ARV-393.[4][12]

# **Experimental Protocols**

Detailed protocols from Arvinas are proprietary. However, a standard methodology for a key cited experiment, the cell line-derived xenograft (CDX) efficacy study, is described below.

### **Protocol: In Vivo Efficacy Assessment in a CDX Model**

- Cell Culture: SU-DHL-4 cells, representing high-grade B-cell lymphoma, are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) under standard conditions (37°C, 5% CO<sub>2</sub>).
- Animal Model: Immunocompromised mice (e.g., NOD-SCID or NSG), aged 6-8 weeks, are
  used to prevent graft rejection. Animals are acclimatized for one week prior to the study.
- Tumor Implantation: A suspension of SU-DHL-4 cells (e.g., 5-10 million cells in 100 μL of PBS/Matrigel solution) is subcutaneously injected into the right flank of each mouse.
- Tumor Growth Monitoring: Tumors are allowed to grow. Tumor volume is measured 2-3 times per week using digital calipers (Volume = 0.5 × Length × Width²).
- Randomization: Once tumors reach a predetermined average size (e.g., 150-200 mm³), mice are randomized into treatment groups (e.g., Vehicle, ARV-393 alone, Combination Agent alone, ARV-393 + Combination Agent).
- Dosing Administration: **ARV-393** is administered orally (p.o.) once daily at specified doses (e.g., 3 or 6 mg/kg).[1][4] The vehicle is typically a formulation-specific buffer. Combination agents are administered as per their established preclinical schedules and routes.
- Efficacy Endpoints:
  - Tumor Volume: Measured throughout the study. Tumor Growth Inhibition (TGI) is calculated at the end of the study relative to the vehicle control group.
  - Body Weight: Monitored 2-3 times per week as a measure of general toxicity.



### Foundational & Exploratory

Check Availability & Pricing

- Tumor Regressions: Noted when tumor volume decreases below its initial measurement at the start of treatment.
- Pharmacodynamic Analysis: At the end of the study, tumors may be excised for biomarker analysis (e.g., Western Blot or immunohistochemistry) to confirm BCL6 protein degradation.





Click to download full resolution via product page

**Caption:** General workflow for a cell line-derived xenograft (CDX) study.



# **Clinical Development**

**ARV-393** is currently being evaluated in a first-in-human, Phase 1 clinical trial (NCT06393738). [7][11] This multicenter study is designed to assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of **ARV-393** in adult patients with relapsed or refractory B-cell non-Hodgkin lymphoma.[7] The trial employs a dose-escalation design to identify the recommended Phase 2 dose.[7]

Arvinas plans to share initial clinical data from this trial at a medical congress in 2026.[4] Furthermore, based on the strong preclinical synergy, the company intends to add a combination cohort to the study in 2026, evaluating **ARV-393** with the CD20xCD3 bispecific antibody glofitamab for patients with DLBCL.[4][12]



Click to download full resolution via product page

**Caption:** Clinical development pathway for **ARV-393**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC Pipeline | Arvinas [arvinas.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. Arvinas lymphoma combo shows up to 91% tumor growth inhibition | ARVN Stock News [stocktitan.net]
- 5. arvinasmedical.com [arvinasmedical.com]



- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. Arvinas to Present Preclinical Data for ARV-393 at the 2025 American Society of Hematology (ASH) Annual Meeting | Arvinas [ir.arvinas.com]
- 9. Facebook [cancer.gov]
- 10. drughunter.com [drughunter.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. streetinsider.com [streetinsider.com]
- To cite this document: BenchChem. [Discovery and development of ARV-393]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12365025#discovery-and-development-of-arv-393]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com